molecular formula C26H20ClN3OS B2828684 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-89-7

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2828684
CAS RN: 2034489-89-7
M. Wt: 457.98
InChI Key: LRFWLETXRCDCSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4(5H)-one core is a bicyclic structure with nitrogen atoms. The phenyl and tolyl groups are aromatic rings, which contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

Again, without specific literature, it’s difficult to predict the exact chemical reactions this compound might undergo. The thioether linkage could potentially be cleaved under certain conditions, and the compound might also undergo reactions at the pyrrolo[3,2-d]pyrimidin-4(5H)-one core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Nonlinear Optical Properties

One study focuses on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their promising applications in medicine and nonlinear optics (NLO). This research emphasizes the significance of 4-thiopyrimidines derivatives due to their considerable NLO character, making them suitable for optoelectronic high-tech applications. The study utilized density functional theory (DFT) findings to show excellent concurrence with experimental data, confirming the purity and potential of these compounds for NLO applications (Hussain et al., 2020).

Antimicrobial Activity

Another aspect of research includes the synthesis and biological evaluation of new coumarin derivatives, where pyrimidinopyrrolo derivatives were obtained through specific reactions. Although not directly mentioned, compounds structurally related to the query compound have been tested for antimicrobial activity, indicating the broader chemical class's potential in creating effective antimicrobial agents (Al-Haiza et al., 2003).

Cytotoxic Activity

The synthesis, cytotoxic activity, and quantum chemical calculations of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were explored, showing promising results against human liver and breast cancerous cell lines. This study suggests the potential of structurally similar compounds for cancer treatment, backed by quantum-chemical calculations to find molecular properties supportive of cytotoxic activities (Kökbudak et al., 2020).

Antifolate Inhibitors

Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase for antitumor and/or antibacterial agents illustrates the compound's utility in inhibiting essential enzymes in cancer and bacterial cells. The study showcases the potential for developing new therapeutic agents targeting specific biochemical pathways (Gangjee et al., 1996).

Antioxidant Properties

Lastly, the synthesis, characterization, antioxidant properties, and DFT calculation of some new pyrimidine derivatives were studied, including analysis of their ability to act as corrosion inhibitors and their total antioxidant properties. This indicates the potential of such compounds in materials science and as antioxidants, which could have implications for their use in preventing oxidative stress-related damage (Akbas et al., 2018).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWLETXRCDCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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